5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-8-7-9(10(16)17)14-15(8)6-5-13-11(18)19-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZXRFSCAISYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C15H24N2O5
- Molecular Weight : 300.36 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:
- Inhibition of Cytochrome P450 Enzymes : Similar compounds have shown the ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of procarcinogens .
- Aryl Hydrocarbon Receptor (AhR) Modulation : The compound may act as an antagonist to the AhR, a transcription factor involved in mediating the effects of environmental toxins. Compounds that inhibit AhR can prevent toxicological effects associated with environmental pollutants .
- Antioxidant Activity : Preliminary studies suggest that pyrazole derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Case Studies and Experimental Data
Several studies have investigated the biological effects of pyrazole derivatives, including this compound:
Therapeutic Potential
The therapeutic implications of this compound are vast:
- Cancer Prevention : By modulating AhR activity and inhibiting cytochrome P450 enzymes, this compound may play a role in cancer prevention strategies by reducing the activation of carcinogenic compounds.
- Hepatoprotection : The inhibition of liver toxicity associated with environmental pollutants suggests potential use in hepatoprotective therapies.
- Oxidative Stress Management : Its antioxidant properties could be harnessed for therapeutic interventions in diseases characterized by oxidative stress.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Recent studies have demonstrated that derivatives of pyrazole compounds exhibit considerable antimicrobial properties. For instance, compounds similar to 5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli through disc diffusion methods .
- Anticancer Potential : Pyrazole derivatives have been investigated for their anticancer properties. The compound's ability to inhibit specific cancer cell lines is currently under exploration, with preliminary results indicating potential efficacy in reducing cell viability in malignant cells .
- Thrombopoietin Receptor Agonism : The compound has been noted for its role as an agonist of the thrombopoietin receptor, which is crucial for platelet production. This application holds promise for treating thrombocytopenia, a condition characterized by low platelet counts .
Biochemical Applications
- Molecular Docking Studies : Computational studies have been employed to assess the binding affinity of this compound to various biological targets. These studies highlight the compound's potential interactions at the molecular level, providing insights into its mechanism of action .
- Synthesis of Novel Derivatives : The synthesis of this compound has paved the way for creating novel derivatives with enhanced biological activities. Researchers are focusing on modifying the side chains to improve solubility and bioavailability, which are critical factors for therapeutic efficacy .
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. focused on synthesizing various pyrazole derivatives and assessing their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against E. coli and Candida albicans, suggesting that modifications to the pyrazole structure can enhance antimicrobial properties .
Case Study 2: Thrombopoietin Agonism
Research on thrombopoietin receptor agonists has included testing compounds similar to this compound for their ability to stimulate platelet production in vitro. Findings revealed that these compounds could effectively increase platelet counts, making them potential candidates for further clinical development in treating thrombocytopenia .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Physicochemical Differences
Substituent Effects: Target Compound: The Boc-protected aminoethyl group at position 1 introduces steric bulk and acid-labile properties, which may enhance metabolic stability or enable targeted amine release . 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid: The methoxy group at position 5 reduces carboxylic acid acidity (pKa ~4.5 vs. ~3.8 for methyl) due to electron donation, altering solubility and reactivity .
Synthetic Considerations :
- The Boc group in the target compound likely requires protection/deprotection steps during synthesis, as seen in analogous pyrazole-carbohydrazide preparations (e.g., hydrazine reflux for hydrazide formation) .
- Fused-ring analogs (e.g., pyrazolo[1,5-a]pyridine-2-carboxylic acid) necessitate multistep cyclization, contrasting with the straightforward alkylation used for the target compound’s ethyl-Boc substituent .
Q & A
Basic: What are the established synthetic methodologies for this pyrazole derivative?
Answer:
The compound is synthesized via multi-step reactions involving pyrazole core functionalization. A common approach includes:
- Azide-mediated alkylation : Reacting 4-chloromethylpyrazole intermediates with sodium azide (NaN₃) in DMF at 50°C for 3 hours, followed by acidification and recrystallization from ethanol .
- Carbamate protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with Boc-protected amines under anhydrous conditions, as seen in analogous pyrazole derivatives .
Key considerations : Solvent polarity (DMF vs. THF) and catalyst selection significantly impact reaction efficiency. Post-synthesis purification often involves column chromatography or recrystallization.
Advanced: How can researchers optimize reaction conditions to minimize by-products?
Answer:
By-product formation often arises from competing alkylation or Boc-deprotection. Optimization strategies include:
- Temperature control : Maintaining ≤50°C during azide reactions to avoid decomposition .
- Catalyst tuning : Substituting NaN₃ with copper(I) catalysts for regioselective alkylation, as observed in related triazole syntheses .
- Solvent screening : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates, or THF for milder conditions .
Validation : Monitor reaction progress via TLC or HPLC-MS to identify optimal termination points.
Basic: What analytical techniques confirm structural integrity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., pyrazole C-3 carboxylate at ~165 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (±2 ppm error).
- X-ray diffraction (XRD) : Resolves stereochemical ambiguities, as demonstrated for analogous pyrazole-carboxylic acid derivatives .
Advanced: How are discrepancies in spectral data resolved (e.g., conflicting NMR shifts)?
Answer:
Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism in carboxylates) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- Deuteration studies : Exchangeable protons (e.g., NH) are confirmed via D₂O shake tests .
Basic: What biological assays are suitable for evaluating its activity?
Answer:
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays.
- Cellular toxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .
- Solubility screening : Use PBS or DMSO-water mixtures to determine bioavailability thresholds .
Advanced: How does structural modification influence bioactivity?
Answer:
Key modifications and their effects:
Methodology : Use SAR studies with iterative synthesis and in vitro screening to prioritize derivatives.
Basic: How is purity assessed during synthesis?
Answer:
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) with acetonitrile/water gradients .
- Elemental analysis : Carbon/hydrogen/nitrogen (CHN) ratios within ±0.3% of theoretical values .
- Melting point consistency : Compare with literature values (e.g., 133–134°C for related compounds) .
Advanced: What strategies address stability issues in aqueous solutions?
Answer:
- pH buffering : Store at pH 7–8 to prevent carboxylate protonation and precipitation .
- Lyophilization : Convert to stable lyophilized powders for long-term storage .
- Degradation studies : Use accelerated stability testing (40°C/75% RH) to identify hydrolytic by-products .
Basic: What are standard storage protocols?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Desiccation : Use silica gel packs to mitigate moisture-induced degradation .
Advanced: How to reconcile conflicting solubility data across studies?
Answer:
- Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) under controlled temperatures .
- Dynamic light scattering (DLS) : Detect aggregation phenomena that skew solubility measurements .
- Reference standards : Compare with structurally validated analogs (e.g., ethyl pyrazole-3-carboxylates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
